5-Chloro-6-morpholinopyridine-3-boronic acid pinacol ester
CAS No.: 2377608-89-2
Cat. No.: VC4377359
Molecular Formula: C15H22BClN2O3
Molecular Weight: 324.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2377608-89-2 |
---|---|
Molecular Formula | C15H22BClN2O3 |
Molecular Weight | 324.61 |
IUPAC Name | 4-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine |
Standard InChI | InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-9-12(17)13(18-10-11)19-5-7-20-8-6-19/h9-10H,5-8H2,1-4H3 |
Standard InChI Key | CMSMHNKIKMBIPI-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at three positions:
-
5-position: Chlorine atom, enhancing electrophilicity for cross-coupling reactions.
-
6-position: Morpholine moiety, contributing to solubility and hydrogen-bonding interactions .
-
3-position: Boronic acid pinacol ester, a stable boron source for Suzuki-Miyaura couplings .
The molecular formula is C₁₅H₂₂BClN₂O₃, with a molar mass of 324.61 g/mol . X-ray crystallography confirms a planar pyridine ring with dihedral angles of 12.3° between morpholine and boronic ester groups.
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 128–132°C (decomposes) | |
Solubility | DMSO >50 mg/mL; low in H₂O | |
LogP (Partition Coefficient) | 2.8 ± 0.3 | |
Stability | Hygroscopic; store at 4–8°C |
Synthesis and Purification
Halogen-Metal Exchange Route
A common method involves:
-
Lithiation: Treating 5-chloro-2,6-dibromopyridine with n-butyllithium at −78°C in THF .
-
Borylation: Adding 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding 65–70% intermediate .
-
Morpholine Introduction: Reacting with morpholine under Pd(OAc)₂ catalysis (82% yield).
Palladium-Catalyzed Cross-Coupling
Alternative approaches use Pd(dppf)Cl₂ to couple 5-chloro-6-bromopyridine with bis(pinacolato)diboron, achieving 75% efficiency .
Purification Challenges
Recrystallization from ethyl acetate/hexane mixtures removes palladium residues, while silica gel chromatography isolates the product (>95% purity) .
Applications in Organic Synthesis
Suzuki-Miyaura Couplings
The compound’s boronic ester undergoes transmetalation with palladium catalysts, enabling aryl-aryl bond formation. Key examples:
-
Anticancer Agents: Coupling with 4-bromophenyl sulfonamides yields kinase inhibitors (IC₅₀ = 12 nM) .
-
Agrochemicals: Synthesis of herbicidal pyridinyl ethers via coupling with 3-bromoanisole.
Mechanistic Insights
Density functional theory (DFT) studies reveal a two-step transmetalation:
-
Boron-Palladium Coordination: Formation of a Pd–B bond (ΔG‡ = 18.3 kcal/mol) .
-
Aryl Transfer: Exergonic transfer of the pyridinyl group (ΔG = −5.7 kcal/mol) .
Parameter | Value | Source |
---|---|---|
LD₅₀ (Oral, Rat) | 1,200 mg/kg | |
Flash Point | Non-flammable | |
PPE Requirements | Gloves, goggles, fume hood |
First Aid Measures
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 3.75 (m, 4H, morpholine-OCH₂), 1.33 (s, 12H, pinacol-CH₃).
-
¹¹B NMR: δ 30.2 ppm, confirming boronic ester integrity.
Recent Advances and Future Directions
Drug Development
-
Proteasome Inhibitors: Boronic esters enhance binding to the 20S proteasome (Ki = 8 nM vs. 35 nM for free acid) .
-
Antibacterials: Pyridinylboronates inhibit β-lactamases when combined with cephalosporins.
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume